molecular formula C20H31N4O16P B1203138 cytidine monophosphate N-acetylneuraminic acid CAS No. 22-12-8

cytidine monophosphate N-acetylneuraminic acid

Cat. No.: B1203138
CAS No.: 22-12-8
M. Wt: 614.5 g/mol
InChI Key: TXCIAUNLDRJGJZ-BILDWYJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine monophosphate N-acetylneuraminic acid, also known as CMP acetylneuraminic acid or CMP-nana, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm, nucleus and golgi. In humans, this compound is involved in the amino sugar metabolism pathway. This compound is also involved in several metabolic disorders, some of which include the salla disease/infantile sialic Acid storage disease pathway, the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway, the sialuria or french type sialuria pathway, and the tay-sachs disease pathway.
CMP-N-acetyl-beta-neuraminic acid is a nucleotide sugar used as a donor by glycosyltransferases for the synthesis of sugar chains It has a role as a mouse metabolite. It derives from a N-acetyl-beta-neuraminic acid. It is a conjugate acid of a CMP-N-acetyl-beta-neuraminate(2-).
A nucleoside monophosphate sugar which donates N-acetylneuraminic acid to the terminal sugar of a ganglioside or glycoprotein.

Scientific Research Applications

Enzyme Catalysis and Synthesis

Cytidine monophosphate N-acetylneuraminic acid (CMP-N-acetylneuraminic acid) plays a crucial role in enzyme catalysis and synthesis. Kean and Roseman (1966) demonstrated that CMP-N-acetylneuraminic acid synthetase, an enzyme purified from hog submaxillary glands, catalyzes the synthesis of CMP-N-acetylneuraminic acid from CTP and sialic acids (Kean & Roseman, 1966). Similarly, Vann et al. (1987) purified CMP-NeuAc synthetase from Escherichia coli, highlighting its importance in bacterial systems (Vann et al., 1987).

Analytical and Diagnostic Applications

The determination of sialic acids in biological samples, such as liver and milk, is significant in understanding the biochemical pathways and implications of CMP-N-acetylneuraminic acid. Cao et al. (2017) describe a method to analyze these sialic acids in the liver and milk of mice, a process crucial in investigating nutritional and health effects (Cao et al., 2017).

Biosynthesis and Metabolic Studies

CMP-N-acetylneuraminic acid is integral to the study of biosynthesis and metabolism in various organisms. Warren and Blacklow (1962) demonstrated the biosynthesis of CMP-N-acetylneuraminic acid in Neisseria meningitidis, a crucial step in understanding bacterial pathogenicity (Warren & Blacklow, 1962). Furthermore, the purification and characterization of CMP-N-acetylneuraminic acid synthetase in rat liver by Rodríguez-Aparicio et al. (1992) contributes to our understanding of mammalian metabolism (Rodríguez-Aparicio et al., 1992).

Chemotherapy and Disease Research

Research has explored the potential of CMP-N-acetylneuraminic acid in disease diagnostics and therapy. For example, Chatterjee et al. (1978) identified elevated activity of CMP-N-acetylneuraminic acid hydrolase in the serum of ovarian cancer patients, suggesting its possible role as an indicator of malignancy (Chatterjee et al., 1978).

Genetic Studies and Blood Typing

Genetic studies involving CMP-N-acetylneuraminic acid have implications in understanding blood types in animals. Gandolfi et al. (2016) discovered a variant in the CMAH gene, associated with blood type AB in Ragdoll cats, showcasing the enzyme's role in determining blood cell characteristics (Gandolfi et al., 2016).

Properties

22-12-8

Molecular Formula

C20H31N4O16P

Molecular Weight

614.5 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1

InChI Key

TXCIAUNLDRJGJZ-BILDWYJOSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O

physical_description

Solid

synonyms

Acetylneuraminic Acid, CMP
Acid, CMP Acetylneuraminic
Acid, CMP-Sialic
CMP Acetylneuraminic Acid
CMP Sialic Acid
CMP-NANA
CMP-Sialic Acid
Cytidine Monophosphate N Acetylneuraminic Acid
Cytidine Monophosphate N-Acetylneuraminic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cytidine monophosphate N-acetylneuraminic acid
Reactant of Route 2
cytidine monophosphate N-acetylneuraminic acid
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cytidine monophosphate N-acetylneuraminic acid
Reactant of Route 4
cytidine monophosphate N-acetylneuraminic acid
Reactant of Route 5
cytidine monophosphate N-acetylneuraminic acid
Reactant of Route 6
cytidine monophosphate N-acetylneuraminic acid

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